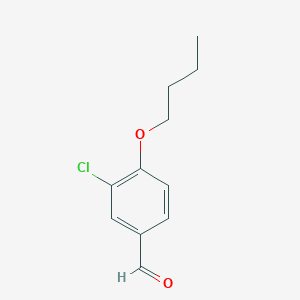

4-Butoxy-3-chlorobenzaldehyde

Übersicht

Beschreibung

4-Butoxy-3-chlorobenzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the fourth position and a chlorine atom at the third position. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chlorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butoxy-3-chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-butoxy-3-chlorobenzoic acid.

Reduction: Reduction reactions can convert it to 4-butoxy-3-chlorobenzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: 4-Butoxy-3-chlorobenzoic acid.

Reduction: 4-Butoxy-3-chlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-3-chlorobenzaldehyde is utilized in numerous scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

Industry: Employed in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Butoxy-3-chlorobenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Vergleich Mit ähnlichen Verbindungen

4-Butoxybenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.

3-Chlorobenzaldehyde: Lacks the butoxy group, affecting its solubility and chemical behavior.

4-Chlorobenzaldehyde: Similar structure but without the butoxy group, leading to different chemical properties.

Uniqueness: 4-Butoxy-3-chlorobenzaldehyde is unique due to the presence of both the butoxy group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for specific applications in chemical synthesis and research that are not possible with other related compounds.

Biologische Aktivität

4-Butoxy-3-chlorobenzaldehyde (C11H13ClO2) is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and cytotoxic contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure and properties:

- Molecular Formula : C11H13ClO2

- Molecular Weight : 214.68 g/mol

- Chemical Structure : The compound consists of a chlorinated aromatic ring with a butoxy group and an aldehyde functional group, which influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The antibacterial efficacy was assessed using the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Findings:

-

Antibacterial Efficacy :

- The compound exhibited significant antibacterial activity against Staphylococcus aureus , including both methicillin-sensitive (MSSA) and methicillin-resistant strains (MRSA). The MIC for this compound was determined to be 6.25 µg/mL , with an MBC of 12.5 µg/mL , indicating a bactericidal effect as the MBC/MIC ratio was 2 .

- Comparative Activity :

Table 1: Antibacterial Activity Summary

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |

|---|---|---|---|

| This compound | 6.25 | 12.5 | Yes |

| Other tested compounds | Varies | Varies | Varies |

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using Beas-2B cells, a human bronchial epithelial cell line. The cytotoxicity was measured by determining the IC50 values, which indicate the concentration at which the compound reduces cell viability by 50%.

Findings:

-

Cytotoxicity Results :

- The IC50 value for this compound was found to be 66.4 µM , suggesting that while it exhibits antibacterial properties, it also has a moderate level of cytotoxicity . Importantly, this level of cytotoxicity is significantly higher than its MIC against MRSA, indicating a therapeutic window where the compound can exert antibacterial effects without substantial cytotoxicity.

- Cell Viability :

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | MIC against MRSA (µM) |

|---|---|---|

| This compound | 66.4 | 22.3 |

| Other tested compounds | Varies | Varies |

Eigenschaften

IUPAC Name |

4-butoxy-3-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEHMNPUZDWCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.